11-Hexanoyloxy-N-n-propylnoraporphine
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Overview
Description
11-Hexanoyloxy-N-n-propylnoraporphine is a synthetic compound known for its potential as a dual ligand for dopamine D2 and serotonin 5-HT1A receptors . This compound is part of a class of molecules that have been studied for their pharmacological properties, particularly in the context of neurological and psychiatric disorders.
Preparation Methods
The synthesis of 11-Hexanoyloxy-N-n-propylnoraporphine involves several steps, starting with the preparation of the noraporphine core structure. The hexanoyloxy group is introduced through esterification reactions, while the N-n-propyl group is added via alkylation reactions . Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
11-Hexanoyloxy-N-n-propylnoraporphine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and interactions with biological targets.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups into the molecule.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of noraporphine derivatives.
Biology: The compound’s interaction with dopamine and serotonin receptors makes it a valuable tool for studying neurotransmission and receptor pharmacology.
Industry: The compound’s unique properties may be leveraged in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 11-Hexanoyloxy-N-n-propylnoraporphine involves its binding to dopamine D2 and serotonin 5-HT1A receptors. By acting as a dual ligand, it can modulate the activity of these receptors, influencing neurotransmission and signaling pathways. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .
Comparison with Similar Compounds
11-Hexanoyloxy-N-n-propylnoraporphine can be compared with other noraporphine derivatives, such as:
N-Propylnoraporphin-11-O-yl carboxylic esters: These compounds also act as dual ligands for dopamine and serotonin receptors but may have different pharmacokinetic and pharmacodynamic profiles.
2,10,11-Trihydroxy-N-propyl-noraporphine: This compound is another noraporphine derivative with distinct receptor binding properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific ester and alkyl groups, which confer unique pharmacological properties and receptor interactions.
Properties
Molecular Formula |
C25H31NO2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] hexanoate |
InChI |
InChI=1S/C25H31NO2/c1-3-5-6-13-23(27)28-22-12-8-10-19-17-21-24-18(14-16-26(21)15-4-2)9-7-11-20(24)25(19)22/h7-12,21H,3-6,13-17H2,1-2H3/t21-/m1/s1 |
InChI Key |
IHDFATFMTYOPPY-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC |
Origin of Product |
United States |
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